3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid
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Overview
Description
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups
Preparation Methods
The synthesis of 3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,4-dimethyl-3,5-dinitropyrazole with a reducing agent to form the corresponding diamine, followed by a reaction with acrylonitrile to introduce the propanoic acid moiety. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-Aminopyrazole: Lacks the propanoic acid moiety and has different reactivity and applications.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a cyanomethyl group instead of the propanoic acid moiety, leading to different chemical properties and uses.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Similar in structure but with a triazole ring instead of a pyrazole ring, resulting in different biological activities.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(5-amino-2,4-dimethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(3-4-7(12)13)11(2)10-8(5)9/h3-4H2,1-2H3,(H2,9,10)(H,12,13) |
InChI Key |
VLUGFKSBHLBFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1N)C)CCC(=O)O |
Origin of Product |
United States |
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